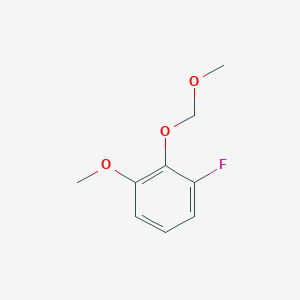

1-Fluoro-3-methoxy-2-(methoxymethoxy)benzene

Description

Properties

IUPAC Name |

1-fluoro-3-methoxy-2-(methoxymethoxy)benzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11FO3/c1-11-6-13-9-7(10)4-3-5-8(9)12-2/h3-5H,6H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TURQWMRJOHXNHA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCOC1=C(C=CC=C1F)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11FO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1 Fluoro 3 Methoxy 2 Methoxymethoxy Benzene

Retrosynthetic Analysis and Key Disconnections

Retrosynthetic analysis is a technique used to plan a synthesis by deconstructing the target molecule into simpler, readily available starting materials. wikipedia.org For 1-Fluoro-3-methoxy-2-(methoxymethoxy)benzene, the primary disconnections involve the ether linkages and the functional groups on the aromatic ring.

The most logical first disconnection is the C-O bond of the methoxymethyl (MOM) ether, as this is a standard protecting group for a hydroxyl function. wikipedia.org This disconnection reveals a key intermediate: 2-fluoro-6-methoxyphenol (B1301868) .

Further disconnection of the 2-fluoro-6-methoxyphenol intermediate involves breaking the C-O bond of the methoxy (B1213986) group or the C-F bond. This leads to several potential precursors, such as 2,6-difluorophenol or 1,3-difluorobenzene , which can then be selectively functionalized. The choice of the actual synthetic pathway depends on the availability and reactivity of these precursors and the regioselectivity that can be achieved in subsequent functionalization steps.

Precursor Selection and Strategic Functionalization of the Aromatic Core

The synthesis hinges on the strategic introduction of the fluorine and methoxy groups onto the benzene (B151609) ring in the correct 1, 2, 3-substitution pattern. This requires careful selection of precursors and reaction conditions to control the regioselectivity of the functionalization reactions.

Incorporating a fluorine atom onto an aromatic ring can be accomplished through two primary strategies: electrophilic fluorination and nucleophilic aromatic substitution (SNAr). alfa-chemistry.comsci-hub.ru

Electrophilic Fluorination involves the reaction of an electron-rich aromatic ring with an electrophilic fluorine source ("F+"). wikipedia.org Reagents containing a nitrogen-fluorine (N-F) bond are commonly used due to their relative stability and safety compared to elemental fluorine. wikipedia.org For a precursor like a methoxyphenol, the powerful activating and ortho-, para-directing effects of the hydroxyl and methoxy groups would guide the electrophilic fluorine to the desired position.

| Reagent Class | Example Reagent | Description |

| N-F Reagents | Selectfluor® (F-TEDA-BF4) | A stable, crystalline, and widely used electrophilic fluorinating agent capable of fluorinating a variety of nucleophiles, including electron-rich aromatic compounds. alfa-chemistry.com |

| N-F Reagents | N-Fluorobenzenesulfonimide (NFSI) | A highly effective and stable reagent used for the electrophilic fluorination of enolates, enamines, and aromatic systems. wikipedia.org |

Nucleophilic Fluorination typically involves the displacement of a leaving group (such as a nitro group or a halogen) from an electron-deficient aromatic ring by a nucleophilic fluoride (B91410) source (F-). alfa-chemistry.com This SNAr reaction is facilitated by the presence of strong electron-withdrawing groups ortho or para to the leaving group. This approach could be viable if starting from a precursor with an appropriately positioned leaving group.

The regioselective introduction of a methoxy group is critical for the synthesis. A common method is the Williamson ether synthesis or, more applicable to aromatic systems, a nucleophilic aromatic substitution (SNAr) reaction.

Starting from a precursor such as 2,6-difluorophenol , a regioselective mono-methoxylation can be achieved by reacting it with one equivalent of a methoxide (B1231860) source, like sodium methoxide (NaOMe), in a suitable solvent such as dimethylformamide (DMF). nih.govacgpubs.org The existing hydroxyl and fluorine groups on the ring direct the incoming nucleophile. The phenoxide, formed in situ, directs the substitution to the ortho position, while the fluorine atoms activate the ring for nucleophilic attack. Careful control of stoichiometry and reaction conditions is essential to prevent disubstitution.

The relative positions of fluorine and other substituents on the aromatic ring play a crucial role in directing the outcome of such arylation and functionalization reactions. nih.govnih.gov

Formation of the Methoxymethyl (MOM) Ether Linkage

The final step in the proposed synthesis is the protection of the hydroxyl group of the 2-fluoro-6-methoxyphenol intermediate as a methoxymethyl (MOM) ether. The MOM group is a widely used protecting group for alcohols and phenols due to its stability under a variety of conditions, particularly basic, oxidizing, and reducing environments. adichemistry.com

The MOM ether is typically formed by reacting the phenol (B47542) with a methoxymethylating agent in the presence of a base. wikipedia.org The most common reagent for this transformation is chloromethyl methyl ether (MOM-Cl) . The reaction proceeds via an SN2 mechanism where the phenoxide anion, generated by the base, acts as a nucleophile and displaces the chloride from MOM-Cl.

Alternative, less hazardous reagents have also been developed to avoid the use of the highly carcinogenic MOM-Cl. These include dimethoxymethane (B151124) (methylal) activated by a Lewis acid or methoxymethyl acetate (B1210297). adichemistry.com

Achieving a high yield in the MOM protection step requires optimizing several reaction parameters. The choice of base, solvent, and temperature can significantly impact the efficiency of the reaction and minimize side products.

For the reaction with MOM-Cl, a non-nucleophilic, sterically hindered base is preferred to prevent it from competing with the phenoxide nucleophile. The solvent should be aprotic to avoid interfering with the reaction.

| Methoxymethylating Reagent | Base / Catalyst | Typical Solvent | Key Considerations |

|---|---|---|---|

| Chloromethyl methyl ether (MOM-Cl) | N,N-Diisopropylethylamine (DIPEA) or Sodium Hydride (NaH) | Dichloromethane (DCM) or Tetrahydrofuran (B95107) (THF) | Highly efficient but MOM-Cl is a potent carcinogen. Requires a non-nucleophilic base. wikipedia.orgadichemistry.com |

| Dimethoxymethane (Methylal) | Phosphorus pentoxide (P₂O₅) or Trifluoromethanesulfonic acid (TfOH) | Chloroform or Dichloromethane (DCM) | Avoids the use of MOM-Cl. Requires strong acid catalysis, which may not be suitable for acid-sensitive substrates. adichemistry.com |

| Methoxymethyl acetate | Zinc chloride (ZnCl₂) or other Lewis acids | Dichloromethane (DCM) | A milder alternative to MOM-Cl, proceeding via acetal (B89532) exchange catalyzed by a Lewis acid. |

| Methoxymethyl-2-pyridylsulfide | Silver triflate (AgOTf) | Tetrahydrofuran (THF) | Effective under mild, neutral conditions, suitable for sensitive molecules. acs.org |

The deprotection of MOM ethers is typically achieved under acidic conditions, which cleaves the acetal linkage. adichemistry.comnih.gov

Purification and Isolation Techniques for Advanced Synthetic Intermediates

The purification and isolation of the synthesized this compound and its precursors are critical for obtaining a high-purity product. The techniques employed are standard in organic synthesis and are chosen based on the physical and chemical properties of the compounds.

For the intermediate 2-Fluoro-6-methoxyphenol, purification can be achieved through distillation under reduced pressure, taking advantage of its boiling point of 130-131 °C at 36 mmHg.

The final product, this compound, being a neutral ether, is amenable to purification by flash column chromatography on silica (B1680970) gel. total-synthesis.comnih.gov A gradient elution system, often employing a mixture of ethyl acetate and hexane, is effective in separating the desired product from any unreacted starting material and by-products. nih.gov

The progress of the purification is monitored by thin-layer chromatography (TLC). nih.gov After column chromatography, the fractions containing the pure product are combined, and the solvent is removed under reduced pressure to yield the isolated compound.

Table 3: Purification Techniques

| Compound | Purification Method | Key Parameters |

| 2-Fluoro-6-methoxyphenol | Vacuum Distillation | Boiling Point: 130-131 °C / 36 mmHg |

| This compound | Flash Column Chromatography | Stationary Phase: Silica Gel; Mobile Phase: Ethyl Acetate/Hexane Gradient |

Reactivity and Mechanistic Investigations of 1 Fluoro 3 Methoxy 2 Methoxymethoxy Benzene

Aromatic Substitution Pathways

The reactivity of 1-Fluoro-3-methoxy-2-(methoxymethoxy)benzene is governed by the electronic and steric properties of its three distinct substituents. The methoxy (B1213986) (-OCH3) and methoxymethoxy (-OCH2OCH3) groups are ortho-, para-directing activators due to their ability to donate electron density to the aromatic ring via resonance. Conversely, the fluorine (-F) atom is an ortho-, para-directing deactivator, withdrawing electron density through a strong inductive effect while donating weakly through resonance. The interplay of these competing effects determines the outcome of various substitution reactions.

Directed Ortho Metalation (DoM) and Related Site-Selective Deprotonation Reactions

Directed Ortho Metalation (DoM) is a powerful synthetic strategy that utilizes a directing metalation group (DMG) to guide the deprotonation of an adjacent aromatic C-H bond by a strong base, typically an organolithium reagent. In this compound, all three substituents possess heteroatoms with lone pairs capable of coordinating with the lithium cation, thus potentially directing metalation.

The relative directing ability of these groups is a critical factor. The methoxymethoxy (MOM) group is generally considered a stronger DMG than the methoxy group, which in turn is a more effective director than fluorine. This hierarchy is attributed to the greater Lewis basicity and coordinating ability of the oxygen atoms in the ether linkages.

Treatment of this compound with an organolithium reagent such as n-butyllithium (n-BuLi) in an ethereal solvent like tetrahydrofuran (B95107) (THF) at low temperatures is expected to result in regioselective deprotonation. Based on the established hierarchy of DMGs, the methoxymethoxy group at C-2 is the most powerful director. Therefore, lithiation is predicted to occur preferentially at the C-3 position, which is ortho to the MOM group. However, the methoxy group at C-3 also directs to the C-2 and C-4 positions, and the fluorine at C-1 directs to the C-2 and C-6 positions. The cooperative directing effect of the MOM and methoxy groups would strongly favor deprotonation at the C-4 position, which is ortho to the methoxy group and para to the fluorine. The steric bulk of the MOM group might hinder deprotonation at the adjacent C-3 position, further favoring reaction at C-4.

Predicted Outcome of Directed Ortho Metalation with n-BuLi:

| Position | Directing Group(s) | Predicted Major/Minor Product | Rationale |

| C-4 | Methoxy (-OCH3) | Major | Strong directing group, less sterically hindered position. |

| C-6 | Fluoro (-F) | Minor | Weaker directing group. |

| C-3 | Methoxymethoxy (-OCH2OCH3) | Minor | Steric hindrance from the adjacent MOM group. |

This table is based on established principles of DoM and may not reflect actual experimental results.

The use of superbasic reagents, such as a mixture of n-butyllithium and potassium tert-butoxide (BuLi/t-BuOK), often referred to as Lochmann-Schlosser bases, or LIC-KOR reagents, can significantly alter the regioselectivity of metalation. These reagents exhibit higher reactivity and can deprotonate less acidic protons. In the case of this compound, a superbase might overcome the directing influence of the strongest DMG and favor deprotonation at the site of highest kinetic acidity. The inductive effect of the fluorine atom at C-1 increases the acidity of the ortho protons at C-2 and C-6. Therefore, a superbase could potentially lead to increased lithiation at the C-6 position.

The regiochemical outcome of the DoM reaction is a delicate balance of steric and electronic effects.

Electronic Effects: The methoxy and methoxymethoxy groups are strong electron-donating groups, increasing the electron density at the ortho and para positions and activating them towards electrophilic attack (and deprotonation). The fluorine atom is strongly electronegative, withdrawing electron density inductively, which increases the acidity of the ortho protons.

Steric Effects: The methoxymethoxy group is significantly bulkier than the methoxy and fluoro groups. This steric hindrance can disfavor deprotonation at the adjacent C-3 position, making the C-4 and C-6 positions more accessible to the organolithium base.

Electrophilic Aromatic Substitution (EAS) Regiochemistry

In Electrophilic Aromatic Substitution (EAS) reactions, the incoming electrophile will be directed by the activating groups on the benzene (B151609) ring. Both the methoxy and methoxymethoxy groups are strong activators and ortho-, para-directors. The fluorine atom is a deactivator but is also ortho-, para-directing. The combined effect of these groups will determine the position of substitution.

The C-4 position is para to the methoxy group and ortho to the fluorine atom. The C-6 position is para to the methoxymethoxy group and ortho to the fluorine atom. The strong activating effects of the methoxy and methoxymethoxy groups will likely dominate, leading to substitution primarily at the C-4 and C-6 positions. Steric hindrance from the methoxymethoxy group might slightly favor substitution at the C-4 position.

Predicted Regioselectivity of Electrophilic Aromatic Substitution:

| Position of Substitution | Activating/Directing Groups | Predicted Outcome |

| C-4 | Para to -OCH3, Ortho to -F | Major Product |

| C-6 | Para to -OCH2OCH3, Ortho to -F | Major Product |

| C-5 | Meta to all groups | Minor Product |

This table is a prediction based on general principles of EAS.

Nucleophilic Aromatic Substitution (SNAr) Potential and Mechanisms

For Nucleophilic Aromatic Substitution (SNAr) to occur, the aromatic ring must be activated by strong electron-withdrawing groups, and there must be a good leaving group present. In this compound, the fluorine atom is a potential leaving group. However, the ring is substituted with two strong electron-donating groups (methoxy and methoxymethoxy), which deactivate the ring towards nucleophilic attack.

Therefore, the potential for SNAr on this compound is expected to be low under standard conditions. For a nucleophile to replace the fluorine atom, harsh reaction conditions or the presence of a strong electron-withdrawing group elsewhere on the ring would likely be necessary. The mechanism would proceed through a Meisenheimer complex, a resonance-stabilized anionic intermediate, which would be destabilized by the electron-donating substituents.

Transformations Involving the Methoxymethyl (MOM) Protecting Group

The methoxymethyl (MOM) ether serves as a crucial protecting group for the hydroxyl function at the 2-position of the benzene ring. Its application and removal are key steps in synthetic sequences involving this molecule.

Deprotection Strategies and Reaction Mechanisms

The cleavage of the MOM ether is typically accomplished under acidic conditions, as the acetal (B89532) linkage is labile to acid hydrolysis. adichemistry.com The general mechanism involves protonation of one of the ether oxygens, followed by cleavage of the carbon-oxygen bond to form a resonance-stabilized oxonium ion and the free phenol (B47542). total-synthesis.com This intermediate is then trapped by a nucleophile, such as water or an alcohol from the solvent, to ultimately release formaldehyde (B43269) and methanol. thieme-connect.de

A variety of reagents can be employed for this transformation, with the choice depending on the substrate's sensitivity to acid and the desired selectivity. researchgate.net For phenolic MOM ethers, which are generally robust, strong acids like hydrochloric acid (HCl) or p-toluenesulfonic acid (p-TsOH) in alcoholic solvents are effective. researchgate.net Milder and more selective methods have also been developed to accommodate sensitive functional groups elsewhere in a molecule. For instance, Lewis acids such as zinc bromide (ZnBr₂) in the presence of a soft nucleophile like propanethiol can achieve rapid deprotection. researchgate.net Another mild system uses trimethylsilyl (B98337) triflate (TMSOTf) in combination with 2,2′-bipyridyl, which proceeds under non-acidic conditions. nih.gov For aromatic MOM ethers, this particular reaction proceeds through the formation of an intermediate silyl (B83357) ether, which is subsequently hydrolyzed to the phenol. nih.gov

| Reagent System | Typical Conditions | Mechanism/Notes | Selectivity |

|---|---|---|---|

| HCl or H₂SO₄ | MeOH or EtOH, RT to reflux | Standard acid-catalyzed hydrolysis. adichemistry.com | Low; may affect other acid-labile groups. |

| p-Toluenesulfonic acid (p-TsOH) | MeOH, RT to reflux | Commonly used, solid acid catalyst. researchgate.net | Moderate; generally milder than strong mineral acids. |

| Trifluoroacetic acid (TFA) | DCM, 25 °C | Effective for acid-stable substrates. total-synthesis.com | Can cleave other acid-sensitive groups like t-butyl ethers. |

| Silica-supported NaHSO₄ | DCM, RT | Heterogeneous catalysis, simple workup. organic-chemistry.org | Highly selective for phenolic MOM ethers. organic-chemistry.org |

| TMSOTf / 2,2′-Bipyridyl | CH₃CN, RT | Mild, non-acidic; proceeds via a silyl ether intermediate. nih.gov | High; tolerates many acid- and base-labile groups. nih.gov |

| ZnBr₂ / n-PrSH | DCM, 0 °C to RT, <10 min | Rapid deprotection via Lewis acid activation. researchgate.net | High selectivity in the presence of other protecting groups. researchgate.net |

Stability of MOM Ethers under Varied Chemical Environments

A key advantage of the MOM group is its stability across a wide range of chemical conditions, making it a robust protecting group for multi-step synthesis. nih.gov It is generally inert to strongly basic conditions, nucleophiles, and many oxidizing and reducing agents. adichemistry.comorganic-chemistry.org This stability allows for transformations at other sites of the molecule without affecting the protected hydroxyl group. For example, MOM ethers are stable to organometallic reagents like Grignard (RMgX) and organolithium (RLi) reagents, as well as to common reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (B1222165) (NaBH₄). organic-chemistry.org They also withstand many common oxidizing agents. organic-chemistry.org

However, the MOM group is sensitive to acidic conditions, with its stability being pH-dependent. It is generally stable in a pH range of 4 to 12. adichemistry.com Its lability in the presence of Lewis acids and protic acids is the basis for its removal, as detailed in the previous section. thieme-connect.de

| Reagent Class | Specific Examples | Stability of MOM Ether |

|---|---|---|

| Strong Bases | LDA, t-BuOK, NaH | Stable organic-chemistry.org |

| Nucleophiles | RLi, RMgX, Enolates, Amines | Stable organic-chemistry.org |

| Reducing Agents | LiAlH₄, NaBH₄, H₂/Pd | Stable organic-chemistry.org |

| Oxidizing Agents | PCC, MnO₂, m-CPBA | Generally Stable organic-chemistry.org |

| Acids | HCl, H₂SO₄, Lewis Acids (e.g., TiCl₄) | Labile adichemistry.comorganic-chemistry.org |

Cross-Coupling Reactions and Aryl Functionalization

Aryl functionalization of this compound is a plausible pathway to more complex molecular architectures. While the parent compound lacks a conventional leaving group like bromine or iodine, functionalization can be envisioned through the activation of a C-F bond or by first introducing a suitable leaving group onto the aromatic ring.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Negishi)

Palladium-catalyzed cross-coupling reactions are powerful tools for C-C bond formation. wikipedia.org For a Suzuki-Miyaura or Negishi reaction to proceed on this scaffold, a derivative bearing a halide (Br, I) or triflate (OTf) would typically be required. wikipedia.org

Alternatively, direct activation of the C-F bond is a growing area of interest. mdpi.com The C-F bond is the strongest carbon-halogen bond, making its activation challenging. However, palladium catalysts, particularly with specialized phosphine (B1218219) ligands, can facilitate this transformation, often requiring additives like lithium iodide to promote the initial oxidative addition step. nih.gov In the context of this compound, the fluorine is positioned ortho to the bulky MOM-protected phenol, which could provide steric hindrance. The electronic environment, with two ortho/para directing alkoxy groups, is electron-rich, which generally disfavors the oxidative addition step required for C-F activation compared to electron-deficient fluoroarenes. mdpi.com

Below is a table outlining general conditions for Suzuki-Miyaura coupling of related aryl fluorides, which could be adapted for a suitably functionalized derivative of the title compound.

| Component | Typical Reagents/Conditions |

|---|---|

| Aryl Electrophile | Aryl-F, Aryl-Cl, Aryl-Br, Aryl-I, Aryl-OTf |

| Coupling Partner | Arylboronic acid or ester |

| Palladium Catalyst | Pd(OAc)₂, Pd(PPh₃)₄, PdCl₂(dppf) |

| Ligand | Phosphines (e.g., PPh₃, PCy₃, SPhos, XPhos) |

| Base | K₂CO₃, Cs₂CO₃, K₃PO₄, CsF researchgate.netthieme-connect.com |

| Solvent | Toluene, Dioxane, DMF, often with water |

Copper-Mediated Aryl Coupling Reactions

Copper-mediated reactions, such as the Ullmann condensation, represent a classic and evolving method for forming C-C and C-heteroatom bonds. organic-chemistry.org Similar to palladium-catalyzed reactions, traditional Ullmann couplings require an aryl halide as the substrate. organic-chemistry.org The reaction typically involves high temperatures, though the development of ligands such as diamines and amino acids has allowed for significantly milder conditions. acs.orgacs.org

For a substrate like this compound, a copper-mediated C-F activation/coupling is conceivable, though less common than for aryl bromides or iodides. nih.gov The ortho-alkoxy groups could potentially serve as directing groups, facilitating the coordination of copper to the substrate and promoting a subsequent C-H or C-F functionalization event.

| Component | Typical Reagents/Conditions |

|---|---|

| Aryl Electrophile | Aryl-I, Aryl-Br (most common); Aryl-Cl, Aryl-F (more challenging) |

| Coupling Partner | Phenols, Amines, Thiols, Carboxylates, Organometallics |

| Copper Source | Cu powder, CuI, Cu₂O, Cu(OAc)₂ |

| Ligand (optional) | 1,10-Phenanthroline, N,N'-Dimethylethylenediamine (DMEDA), Proline |

| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ |

| Solvent | DMF, NMP, Pyridine, Toluene |

Other Relevant Reaction Classes

Oxidation

The aromatic ring of this compound is highly activated towards oxidation due to the presence of two strong electron-donating alkoxy groups. Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromium trioxide (CrO₃) would likely lead to oxidative degradation and cleavage of the benzene ring rather than selective transformation. The MOM ether itself is generally stable to a variety of oxidizing agents. organic-chemistry.org

Reduction

The benzene ring is generally resistant to reduction by catalytic hydrogenation under standard conditions (e.g., H₂ with Pd, Pt, or Ni catalysts) unless subjected to high pressures and temperatures. A more likely transformation is the Birch reduction, which uses an alkali metal (like sodium or lithium) in liquid ammonia (B1221849) with an alcohol as a proton source. wikipedia.org This reaction reduces aromatic rings to 1,4-cyclohexadienes. wikipedia.org For anisole (B1667542) derivatives, the reaction regioselectivity is well-established: the product retains a double bond conjugated with the methoxy group. pearson.com In the case of this compound, the regiochemical outcome would be complex, directed by the competing influences of the three substituents to yield a partially saturated, non-aromatic ring system. lscollege.ac.inresearchgate.net

Cycloaddition

Under thermal conditions, the aromatic ring of this compound is not expected to participate in cycloaddition reactions like the Diels-Alder reaction due to the high energetic cost of disrupting its aromaticity. acs.org However, photochemical cycloadditions of benzene derivatives are known. nih.gov Upon UV irradiation, benzene rings can undergo [2+2], [2+3], or [4+2] cycloadditions with alkenes. nih.gov The efficiency and regioselectivity of such reactions are highly dependent on the substitution pattern of the arene. ias.ac.in The presence of both electron-donating (alkoxy) and electron-withdrawing (fluoro) groups could potentially facilitate such transformations by shifting the absorption wavelength of the arene. ias.ac.in

Advanced Spectroscopic and Analytical Characterization for Research Purposes

Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structural Elucidaion

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure elucidation in solution. Through the analysis of various nuclei, a complete picture of the atomic connectivity and spatial arrangement can be constructed.

Proton (¹H) and Carbon-13 (¹³C) NMR are fundamental techniques for establishing the primary carbon-hydrogen framework of a molecule. For 1-Fluoro-3-methoxy-2-(methoxymethoxy)benzene, these spectra provide essential information about the disposition of substituents on the benzene (B151609) ring.

The ¹H NMR spectrum is expected to show distinct signals for each type of proton. The three aromatic protons are chemically non-equivalent and should appear as a complex multiplet system in the aromatic region (typically δ 6.5-7.5 ppm). The methoxy (B1213986) group (-OCH₃) would present as a sharp singlet around δ 3.8-4.0 ppm. The methoxymethoxy (MOM) group would yield two distinct signals: a singlet for the terminal methyl protons (-OCH₂OCH₃ ) near δ 3.4-3.6 ppm and a singlet for the methylene (B1212753) protons (-OCH₂ OCH₃) around δ 5.1-5.3 ppm. Couplings between the fluorine atom and the aromatic protons (J-coupling) would further split the aromatic signals, providing key information about their proximity to the C-F bond.

The ¹³C NMR spectrum, typically acquired with proton decoupling, would show eight distinct signals corresponding to the eight unique carbon atoms in the molecule. The six aromatic carbons would resonate in the δ 110-160 ppm range, with the carbons directly attached to the electronegative oxygen and fluorine atoms appearing further downfield. The C-F bond results in a large one-bond coupling (¹JCF), splitting the C1 signal into a doublet. The methoxy carbon is expected around δ 55-60 ppm, while the two carbons of the MOM group would appear at approximately δ 95-100 ppm (-OC H₂O-) and δ 55-60 ppm (-OC H₃).

Table 1: Predicted ¹H and ¹³C NMR Data for this compound

| Assignment | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |

|---|---|---|

| Aromatic CH | 6.5 - 7.5 (m) | 110 - 130 |

| C-F | - | ~155-160 (d, ¹JCF ≈ 245 Hz) |

| C-OMOM | - | ~145-150 |

| C-OMe | - | ~150-155 |

| -OCH₃ | ~3.9 (s, 3H) | ~56 |

| -OCH₂OCH₃ | ~3.5 (s, 3H) | ~56 |

Note: Predicted values are based on typical chemical shifts for similar functional groups. Actual experimental values may vary. 's' denotes singlet, 'd' denotes doublet, 'm' denotes multiplet.

Given the presence of a fluorine atom, Fluorine-19 (¹⁹F) NMR spectroscopy is an exceptionally informative technique. ¹⁹F is a spin ½ nucleus with 100% natural abundance, making it highly sensitive. For this compound, the ¹⁹F NMR spectrum would display a single signal, as there is only one fluorine environment. The chemical shift of this signal, typically in the range of δ -110 to -140 ppm for fluoroaromatics (relative to CFCl₃), is highly sensitive to the electronic environment on the benzene ring. The signal would be split into a multiplet due to coupling with the ortho and meta protons on the aromatic ring, providing further confirmation of the substitution pattern.

While 1D NMR provides foundational data, 2D NMR experiments are indispensable for unambiguously assembling the molecular structure.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For the target molecule, COSY would show cross-peaks between the adjacent aromatic protons, confirming their connectivity on the benzene ring.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments map direct, one-bond correlations between protons and the carbons they are attached to. It would definitively link the proton signals for the aromatic CH, methoxy methyl, MOM methyl, and MOM methylene groups to their corresponding carbon signals in the ¹³C spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most powerful technique for piecing together the full structure, as it shows correlations between protons and carbons over two or three bonds. For this compound, HMBC would be critical. For example, it would show a correlation from the methoxy protons (-OCH₃) to the carbon at position 3 (C3), and from the MOM methylene protons (-OCH₂O-) to the carbon at position 2 (C2), thereby unequivocally confirming the location of each substituent.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass, allowing for the determination of its elemental formula. The calculated monoisotopic mass for this compound (C₈H₉FO₃) is 172.0536 u. An experimental HRMS measurement confirming this exact mass to within a few parts per million (ppm) provides strong evidence for the compound's chemical formula.

Furthermore, analysis of the fragmentation pattern under techniques like electron ionization (EI) gives insight into the molecule's structure. The molecular ion peak ([M]⁺˙) at m/z 172 would be observed. Characteristic fragmentation pathways would include the loss of key functional groups, helping to confirm their presence.

Table 2: Predicted HRMS Fragments for this compound

| m/z (Predicted) | Fragment Lost | Formula of Fragment Ion |

|---|---|---|

| 172.0536 | - | [C₈H₉FO₃]⁺˙ (Molecular Ion) |

| 141.0352 | •OCH₃ | [C₇H₆FO₂]⁺ |

| 127.0301 | •CH₂OCH₃ | [C₇H₆FO₂]⁺ |

| 111.0352 | •OCH₃ + H₂CO | [C₇H₆FO]⁺ |

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. Specific functional groups absorb IR radiation or scatter Raman light at characteristic frequencies, providing a molecular fingerprint.

For this compound, the IR spectrum would exhibit several key absorption bands. Strong C-O stretching vibrations from the methoxy and methoxymethoxy ethers would be prominent in the 1000-1300 cm⁻¹ region. Aromatic C=C stretching bands would appear in the 1450-1600 cm⁻¹ range. The C-F stretch typically gives a strong band between 1000 and 1400 cm⁻¹. Aromatic C-H stretching would be observed just above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl and methylene groups would be seen just below 3000 cm⁻¹. The substitution pattern on the benzene ring also gives rise to characteristic C-H out-of-plane bending bands in the 750-900 cm⁻¹ region. spectroscopyonline.comspectroscopyonline.comspectra-analysis.com

Table 3: Predicted Characteristic IR and Raman Vibrational Frequencies

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Typical Intensity |

|---|---|---|

| Aromatic C-H Stretch | 3010 - 3100 | Medium |

| Aliphatic C-H Stretch | 2850 - 2960 | Medium |

| Aromatic C=C Stretch | 1450 - 1600 | Medium to Strong |

| C-F Stretch | 1000 - 1400 | Strong |

| C-O Stretch (Ether) | 1000 - 1300 | Strong |

X-ray Crystallography for Solid-State Structural Confirmation of Related Derivatives

X-ray crystallography is the gold standard for determining the precise three-dimensional structure of a molecule in the solid state. While obtaining a suitable single crystal of the target compound itself may be challenging if it is a liquid or oil at room temperature, analysis of a solid, crystalline derivative can provide invaluable structural proof.

For instance, a crystalline derivative of this compound could be synthesized and subjected to single-crystal X-ray diffraction. mdpi.com The resulting data would generate a detailed model of the molecule, confirming the atomic connectivity and the substitution pattern on the benzene ring with unparalleled accuracy. mdpi.com This technique provides precise bond lengths, bond angles, and torsional angles. Furthermore, it reveals how molecules pack in the crystal lattice, detailing any intermolecular interactions such as hydrogen bonds or π-stacking, which govern the material's bulk properties. aps.org The structural analysis of related fluorinated and cyclometallated compounds has been successfully performed using this technique, demonstrating its power in confirming complex molecular architectures. mdpi.com

Theoretical and Computational Studies of 1 Fluoro 3 Methoxy 2 Methoxymethoxy Benzene and Analogues

Quantum Chemical Calculations (Density Functional Theory - DFT)

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and properties of molecules. For substituted benzenes, DFT, particularly with the B3LYP functional and basis sets like 6-311++G(d,p), has proven effective in determining molecular structure, vibrational frequencies, and electronic properties. isroset.org

The first step in a computational study is to determine the molecule's most stable three-dimensional structure, known as geometry optimization. For 1-fluoro-3-methoxy-2-(methoxymethoxy)benzene, this process would involve calculating the total energy for various spatial arrangements of the atoms to find the lowest energy conformation.

The presence of flexible methoxy (B1213986) (-OCH₃) and methoxymethoxy (-OCH₂OCH₃) groups necessitates a thorough conformational analysis. The rotation around the C-O bonds of these groups creates different conformers with distinct energies. The final optimized geometry would represent the global minimum on the potential energy surface, providing precise bond lengths, bond angles, and dihedral angles. The substitution pattern on the benzene (B151609) ring, with a fluorine atom and two ether groups, would induce slight distortions in the planarity of the aromatic ring compared to unsubstituted benzene. bohrium.com

The electronic behavior of a molecule is largely governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). joaquinbarroso.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The difference between these energies, the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. joaquinbarroso.comschrodinger.com

A small HOMO-LUMO gap suggests that a molecule can be easily excited, indicating higher chemical reactivity. schrodinger.com For this compound, the electron-donating methoxy and methoxymethoxy groups are expected to raise the HOMO energy level, while the electron-withdrawing fluorine atom would lower it. The interplay of these substituents would likely result in a relatively small HOMO-LUMO gap compared to benzene, suggesting that charge transfer can readily occur within the molecule. isroset.org

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

|---|---|---|---|

| Benzene | -6.75 | -1.15 | 5.60 |

| Anisole (B1667542) (Methoxybenzene) | -5.89 | -0.98 | 4.91 |

| Fluorobenzene | -6.89 | -1.25 | 5.64 |

| 1,3-Dimethoxybenzene | -5.71 | -0.85 | 4.86 |

Note: The values in the table are illustrative, based on typical DFT calculation results for these types of molecules, and serve to demonstrate the expected trends.

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for predicting the reactive behavior of a molecule. rsc.org It maps the electrostatic potential onto the electron density surface, visually representing the charge distribution. chemrxiv.org

Regions of negative potential (typically colored red or yellow) are electron-rich and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and indicate sites for nucleophilic attack. chemrxiv.orgajchem-a.com For this compound, the MEP surface would likely show significant negative potential around the oxygen atoms of the ether groups and the fluorine atom, due to their high electronegativity. mdpi.com These sites would be the most probable locations for hydrogen bonding and interactions with electrophiles. The hydrogen atoms, particularly those on the methyl groups, would exhibit positive potential. This analysis provides crucial insights into intermolecular interactions and the regioselectivity of chemical reactions. ajchem-a.com

Vibrational Frequency Calculations and Correlation with Experimental Data

Theoretical vibrational analysis is a powerful technique for interpreting and assigning experimental infrared (IR) and Raman spectra. DFT calculations can predict the harmonic vibrational frequencies corresponding to the normal modes of molecular motion. globalresearchonline.net While these calculations are performed on isolated molecules in the gas phase, the resulting frequencies often show excellent agreement with experimental data after applying a scaling factor to account for systematic errors and anharmonicity. globalresearchonline.netmdpi.com

For this compound, the calculated spectrum would feature characteristic vibrational modes. These include C-H stretching vibrations of the aromatic ring and methyl groups, C-C stretching within the benzene ring, C-O stretching from the ether linkages, and the C-F stretching mode. A detailed analysis, often aided by Total Energy Distribution (TED), allows for the unambiguous assignment of each vibrational band to a specific molecular motion. isroset.org

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Description |

|---|---|---|

| Aromatic C-H Stretch | 3100-3000 | Stretching of C-H bonds on the benzene ring. |

| Aliphatic C-H Stretch | 3000-2850 | Asymmetric and symmetric stretching of C-H bonds in the -OCH₃ and -OCH₂OCH₃ groups. |

| Aromatic C=C Stretch | 1600-1450 | Stretching of carbon-carbon bonds within the aromatic ring. |

| C-O Stretch | 1260-1000 | Stretching of the C-O bonds in the methoxy and methoxymethoxy groups. |

| C-F Stretch | 1250-1020 | Stretching of the carbon-fluorine bond. |

Computational Prediction of Reaction Pathways and Transition States

Computational chemistry provides indispensable tools for mapping out potential reaction mechanisms. nih.gov By calculating the potential energy surface for a reaction, chemists can identify stable intermediates and the high-energy transition states that connect them. This allows for the determination of activation energies, which are key to understanding reaction rates and feasibility.

For polysubstituted benzenes, a primary area of interest is electrophilic aromatic substitution. fiveable.melibretexts.org Computational modeling can predict the most likely site of substitution by comparing the activation energies for attack at different positions on the ring. The directing effects of the existing substituents (fluoro, methoxy, and methoxymethoxy) are crucial. The strongly activating, ortho-para directing methoxy and methoxymethoxy groups would compete with the weakly deactivating, ortho-para directing fluoro group. youtube.com Computational analysis of the transition states for nitration or halogenation, for example, would clarify the regiochemical outcome of such reactions. Automated reaction path search methods can further reveal complex, multi-step reaction networks. nih.gov

Exploration of Specific Electronic Properties (e.g., Polarizability and Hyperpolarizability)

The response of a molecule to an external electric field is described by its polarizability (α) and hyperpolarizability (β and γ). acs.orgablesci.com These properties are fundamental to understanding a molecule's potential for use in nonlinear optical (NLO) materials, which have applications in telecommunications and optoelectronics. bohrium.com

DFT calculations are a reliable method for computing these properties. researchgate.netresearchgate.net Molecules with significant intramolecular charge transfer, often arising from the presence of both electron-donating and electron-withdrawing groups connected by a π-conjugated system, tend to exhibit large hyperpolarizability values. researchgate.net In this compound, the electron-donating ether groups and the electron-withdrawing fluorine atom create a push-pull system across the benzene ring. This electronic asymmetry is expected to result in a notable first hyperpolarizability (β), making it a candidate for further investigation as an NLO material. isroset.org

Applications and Utility of 1 Fluoro 3 Methoxy 2 Methoxymethoxy Benzene in Complex Organic Synthesis

Building Block for the Construction of Multi-Functionalized Aromatic Scaffolds

The primary utility of 1-Fluoro-3-methoxy-2-(methoxymethoxy)benzene lies in its role as a foundational building block for creating highly substituted aromatic scaffolds. The methoxymethyl (MOM) ether acts as a stable protecting group for the hydroxyl function, which is robust under a variety of reaction conditions such as those involving organometallic reagents, mild oxidizing agents, and nucleophiles. adichemistry.comchemistrytalk.org This stability allows chemists to perform selective modifications at other positions of the aromatic ring without unintended reactions of the phenol (B47542).

The fluorine atom is a key functional handle for introducing further complexity. It can participate in nucleophilic aromatic substitution (SNAr) reactions, particularly if the ring is further activated by electron-withdrawing groups. youtube.commasterorganicchemistry.comchemistrysteps.com This allows for the displacement of the fluoride (B91410) by a range of nucleophiles, such as amines, alkoxides, or thiolates, to introduce new functionalities. The reactivity of the fluorine atom is modulated by the electronic effects of the adjacent methoxy (B1213986) and MOM-ether groups.

Furthermore, the methoxy group can direct electrophilic aromatic substitution to specific positions, should such a reaction be desired, although the primary utility of this scaffold often relies on nucleophilic and metal-catalyzed reactions. The strategic placement of these groups allows for a stepwise and controlled elaboration of the benzene (B151609) ring, leading to multi-functionalized scaffolds that are precursors to more complex molecules.

Intermediate in the Academic Synthesis of Complex Natural Products and Analogues

While direct citations for the use of this compound in the total synthesis of specific natural products are not prevalent in readily accessible literature, its structure represents a key motif present in various biologically active compounds. The 2-hydroxy-3-methoxy-fluorobenzene core, which is unmasked upon the removal of the MOM group, is a structural element of interest. The MOM group is typically cleaved under acidic conditions, such as with hydrochloric acid in a protic solvent, to reveal the free phenol. adichemistry.comwikipedia.org

This revealed hydroxyl group can then participate in a variety of subsequent reactions, including etherification, esterification, or as a directing group for ortho-lithiation, enabling further functionalization of the aromatic ring. The presence of the fluorine and methoxy groups provides a substitution pattern that can be critical for achieving the specific stereoelectronic properties required for the biological activity of a target molecule. For instance, fluorinated aromatic rings are known to exhibit enhanced metabolic stability and binding affinity in biological systems.

Precursor for the Development of Advanced Chemical Probes and Ligands in Research

The structural attributes of this compound make it an attractive precursor for the synthesis of specialized chemical tools for research, such as chemical probes and ligands for biological targets.

In medicinal chemistry, the incorporation of fluorine into drug candidates is a widely used strategy to enhance pharmacokinetic and pharmacodynamic properties. nih.gov Fluorine can improve metabolic stability, increase lipophilicity, and modulate the acidity of nearby functional groups. beilstein-journals.org The title compound serves as a precursor to molecules that benefit from these properties. The 2-hydroxy-3-methoxyphenyl moiety is a feature in some bioactive molecules, and the additional presence of a fluorine atom can be used to fine-tune the electronic and steric profile of a drug candidate to optimize its interaction with a biological target.

Similarly, in agrochemical research, the development of new herbicides, fungicides, and insecticides often involves the synthesis of molecules with fluorinated aromatic rings. nih.govrhhz.netresearchgate.netnih.gov The trifluoromethoxy group, for example, is a common feature in modern agrochemicals. nih.gov While not containing a trifluoromethoxy group itself, this compound represents the class of fluorinated building blocks that are essential for the synthesis of new active ingredients. The substitution pattern of this compound could be elaborated into more complex structures designed to interact with specific biological targets in pests or weeds.

Contribution to Methodological Advancements in Synthetic Organic Chemistry

The use of specifically functionalized building blocks like this compound can also contribute to the advancement of synthetic methodologies. For example, it can be employed as a model substrate to explore new cross-coupling reactions, C-H activation strategies, or novel deprotection techniques. The interplay of the different functional groups—the acid-labile MOM ether, the nucleophilically displaceable fluorine, and the directing methoxy group—provides a rich platform for testing the selectivity and efficiency of new synthetic methods.

The table below summarizes the key functional groups of the title compound and their primary roles in synthesis.

| Functional Group | Abbreviation | Common Role in Synthesis |

| Methoxymethyl ether | MOM | Protecting group for hydroxyl |

| Fluorine | F | Site for nucleophilic aromatic substitution |

| Methoxy | OMe | Directing group, electronic modifier |

Future Research Directions and Challenges

Development of More Efficient and Sustainable Synthetic Routes

The current synthesis of 1-Fluoro-3-methoxy-2-(methoxymethoxy)benzene and its analogs often relies on multi-step processes that may involve harsh reagents and generate significant waste. A primary future objective is the development of more efficient and environmentally benign synthetic methodologies.

Key Research Thrusts:

Green Solvents and Reagents: Future synthetic strategies will likely focus on replacing traditional volatile organic solvents with greener alternatives. Research into using bio-based solvents or even water for key reaction steps could significantly improve the environmental footprint of the synthesis. rsc.orgucl.ac.ukucl.ac.uk The use of anisole (B1667542) itself, a structurally related compound, has been explored as a sustainable solvent in other contexts and could be investigated here. mdpi.com

Catalyst-Free and One-Pot Reactions: Designing synthetic cascades that minimize purification steps and avoid the use of heavy metal catalysts is a significant goal. nih.govacs.org One-pot procedures, where multiple transformations occur in a single reaction vessel, can improve efficiency and reduce waste. rsc.org Investigating catalyst-free methods for the introduction of the methoxy (B1213986) or MOM-ether groups could offer substantial sustainability benefits. nih.gov

Atom Economy: Researchers will aim to design synthetic routes with high atom economy, ensuring that the maximum number of atoms from the reactants are incorporated into the final product. This principle minimizes by-product formation. uk-cpi.com

Challenges:

Reagent Availability and Cost: The availability and cost of sustainable reagents and catalysts can be a barrier to large-scale production. uk-cpi.com

Process Scalability: A significant challenge lies in translating green laboratory-scale syntheses into viable industrial processes, which can introduce new inefficiencies related to energy consumption and waste management. uk-cpi.comdrugdiscoverytrends.com

Reaction Conditions: Achieving high yields and selectivity under mild, environmentally friendly conditions remains a constant challenge in organic synthesis.

Table 1: Comparison of Hypothetical Synthetic Routes

Click to view interactive table

| Parameter | Traditional Route | Prospective Green Route |

| Solvent | Dichloromethane, THF | Anisole, Water |

| Catalyst | Palladium-based | None / Enzyme-based |

| Number of Steps | 4-5 | 2-3 (One-pot) |

| Atom Economy | ~60% | >85% |

| E-Factor (Waste/Product) | 15-20 | <5 |

Exploration of Novel Reactivity Profiles and Catalytic Transformations

The specific arrangement of substituents on the benzene (B151609) ring of this compound suggests a rich and potentially unique reactivity profile that is yet to be fully explored.

Key Research Thrusts:

Selective C-F Bond Activation: The carbon-fluorine bond is the strongest single bond in organic chemistry, yet its selective activation and functionalization are of great interest for creating novel molecules. mdpi.comresearchgate.net Future work could explore transition-metal-catalyzed reactions that selectively cleave the C-F bond to introduce new functional groups, while leaving the C-O bonds intact. acs.org

Orthogonal Deprotection Strategies: The MOM ether is a common protecting group for phenols. Developing new catalytic methods for its removal under exceptionally mild or highly specific conditions would enhance the molecule's utility as a synthetic intermediate. nih.govorganic-chemistry.org This includes exploring enzymatic or photolytic deprotection methods that are orthogonal to other functional groups present.

Directed Metalation: The interplay between the methoxy and MOM-ether groups could be exploited for regioselective ortho-lithiation or other metal-catalyzed C-H activation reactions, providing a route to further substituted derivatives.

Challenges:

Chemoselectivity: A major challenge is achieving high chemoselectivity. For instance, reactions must be designed to target a specific C-O or C-F bond without affecting others.

Catalyst Deactivation: The development of robust catalysts that are not deactivated by the starting material, products, or by-products is crucial for efficient transformations.

Understanding Reaction Mechanisms: A thorough mechanistic understanding is required to control reactivity and prevent the formation of undesired isomers or by-products.

Table 2: Illustrative Catalytic Screening for C-F Arylation

Click to view interactive table

| Catalyst Precursor | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |

| Pd(OAc)₂ | SPhos | Cs₂CO₃ | Toluene | 110 | 45 |

| NiCl₂(dppp) | dppp | K₃PO₄ | Dioxane | 100 | 65 |

| CoCl₂ | None | Na₂CO₃ | DMPU | 120 | 58 |

| Rh(acac)(CO)₂ | Xantphos | t-BuOK | THF | 80 | 30 |

Advanced Computational Modeling for Precise Property Prediction and Reaction Design

Computational chemistry offers powerful tools to predict the properties and reactivity of molecules, thereby guiding experimental work and reducing the need for trial-and-error optimization.

Key Research Thrusts:

Property Prediction: Density Functional Theory (DFT) and other computational methods can be used to predict spectroscopic data (NMR, IR), molecular orbital energies, and electrostatic potential maps. acs.orgresearchgate.net These predictions can aid in the characterization of new derivatives and in understanding the electronic nature of the molecule.

Reaction Mechanism and Regioselectivity: Computational modeling can elucidate reaction pathways, identify transition states, and calculate activation energies. nih.govresearchgate.net This is particularly valuable for predicting the regioselectivity of electrophilic aromatic substitution or other functionalization reactions on the benzene ring. acs.org

Catalyst Design: In silico screening of potential catalysts and ligands for specific transformations, such as the C-F activation mentioned earlier, can accelerate the discovery of new and more efficient catalytic systems.

Challenges:

Computational Accuracy: The accuracy of computational predictions is highly dependent on the level of theory and the basis set used, requiring a balance between accuracy and computational cost. rsc.org

Solvent Effects: Accurately modeling the effects of solvents on reaction pathways and energies remains a complex computational challenge.

Correlation with Experimental Data: A constant challenge is ensuring that computational models are well-calibrated and validated against experimental results to provide reliable predictions.

Table 3: Hypothetical DFT-Calculated vs. Experimental Properties

Click to view interactive table

| Property | Calculated Value (B3LYP/6-31G*) | Experimental Value |

| ¹⁹F NMR Chemical Shift (ppm) | -115.2 | -114.8 |

| ¹³C NMR (C-F, ppm) | 163.5 (d, J=245 Hz) | 163.1 (d, J=244 Hz) |

| Dipole Moment (Debye) | 2.15 | Not Available |

| HOMO Energy (eV) | -6.85 | Not Available |

Integration into Automated Synthesis Platforms and High-Throughput Experimentation

The fields of automated synthesis and high-throughput experimentation (HTE) are revolutionizing chemical research by enabling the rapid execution and analysis of a large number of experiments.

Key Research Thrusts:

Reaction Optimization: HTE platforms, which use robotics to prepare and analyze many reactions in parallel, can be used to rapidly screen a wide range of catalysts, solvents, bases, and temperatures to find the optimal conditions for the synthesis or transformation of this compound. nih.govnih.govresearchgate.net

Automated Synthesis of Derivatives: Integrating the synthesis of this compound into automated flow chemistry platforms could enable the on-demand production of the molecule and a library of its derivatives for applications in drug discovery or materials science. innovationnewsnetwork.comnus.edu.sgatomfair.com This approach improves reproducibility and allows for the efficient exploration of chemical space. cognit.ca

Data-Driven Discovery: The large datasets generated by HTE can be analyzed using machine learning algorithms to identify trends and predict optimal reaction conditions, accelerating the discovery process.

Challenges:

Platform Compatibility: Adapting existing synthetic procedures to be compatible with automated platforms, particularly regarding reagent handling and reaction monitoring, can be challenging.

Initial Investment: The initial capital investment for robotic synthesis and HTE equipment is substantial.

Data Management and Analysis: The vast amount of data generated by HTE requires sophisticated software and expertise for effective analysis and interpretation. nih.gov

Table 4: Illustrative High-Throughput Screening for MOM Deprotection

Click to view interactive table

| Catalyst | Solvent | Temperature (°C) | Time (h) | Conversion (%) |

| ZnCl₂ | CH₂Cl₂ | 25 | 12 | 75 |

| Silica-NaHSO₄ | Acetonitrile | 25 | 6 | 92 |

| HBF₄·Et₂O | CH₃CN | 40 | 4 | 88 |

| Red-Al | Toluene | 0 | 2 | <5 |

Q & A

Q. What are the common synthetic routes for 1-Fluoro-3-methoxy-2-(methoxymethoxy)benzene?

- Methodological Answer : The synthesis typically involves halogenation and coupling reactions. For example:

- Halogenation : Introducing fluorine via electrophilic substitution using fluorinating agents like Selectfluor™ under controlled conditions (e.g., anhydrous solvents, 0–25°C) .

- Coupling Reactions : Suzuki-Miyaura coupling (e.g., using Pd catalysts, aryl boronic acids, and bases like K₂CO₃ in THF/water) can attach methoxymethoxy groups to the benzene ring .

- Protection/Deprotection : Methoxymethoxy (MOM) groups are introduced using chloromethyl methyl ether (MOMCl) and a base like DIPEA, followed by deprotection with acidic conditions .

Q. How is the compound characterized for purity and structural confirmation?

- Methodological Answer : Key techniques include:

- NMR Spectroscopy : and NMR identify substituent positions and confirm fluorine integration .

- GC-MS/HPLC : Quantify purity (>95%) and detect impurities .

- Melting Point/Boiling Point : Physical properties (e.g., boiling point ~154–157°C for analogs) are cross-checked with literature .

- Elemental Analysis : Validates molecular formula (e.g., C₉H₁₀F₂O₃) .

Q. What are the typical reaction pathways for modifying the methoxymethoxy group?

- Methodological Answer :

- Acid-Catalyzed Hydrolysis : MOM groups are cleaved using HCl/MeOH (65°C, 5 h) to yield hydroxyl derivatives .

- Nucleophilic Substitution : Fluorine or methoxy groups can be replaced by nucleophiles (e.g., amines, thiols) in polar aprotic solvents (DMF, DMSO) with K₂CO₃ .

Advanced Research Questions

Q. How do steric and electronic effects influence regioselectivity in substitution reactions?

- Methodological Answer :

- Steric Effects : Bulky substituents (e.g., methoxymethoxy at C2) hinder electrophilic attack at adjacent positions, directing reactions to C4/C6 .

- Electronic Effects : Electron-withdrawing fluorine at C1 deactivates the ring, favoring meta/para substitution in nitration or sulfonation .

- Computational Modeling : DFT calculations (e.g., using Gaussian) predict charge distribution and reactive sites, validated by experimental yields .

Q. What strategies optimize Suzuki-Miyaura coupling yields for derivatives?

- Methodological Answer :

- Catalyst Screening : Pd(PPh₃)₄ or XPhos Pd G3 in toluene/ethanol (80°C) improves cross-coupling efficiency .

- Solvent Effects : Mixed solvents (THF/H₂O) enhance boronic acid solubility and reduce side reactions .

- Additives : Use of CsF or TBAB (tetrabutylammonium bromide) accelerates transmetallation steps .

Q. How do substituent positions affect biological activity in fluorinated analogs?

- Methodological Answer :

- Structure-Activity Relationship (SAR) Studies :

| Substituent Position | Observed Activity (Example) | Reference |

|---|---|---|

| C2 (Methoxymethoxy) | Enhanced metabolic stability | |

| C3 (Methoxy) | Reduced cytotoxicity | |

| C1 (Fluoro) | Increased lipophilicity |

- In Vitro Assays : Fluorinated analogs are screened for antimicrobial activity (MIC assays) and cytotoxicity (MTT tests on HEK-293 cells) .

Contradictions and Challenges

- Synthesis Efficiency : While reports high yields (70–85%) for Suzuki coupling, notes challenges in scaling due to Pd catalyst costs and side reactions. Optimization via microwave-assisted synthesis (e.g., 100°C, 30 min) is suggested .

- Biological Activity : Fluorine at C1 in some analogs shows anticancer activity (), but conflicting data in emphasize the need for dose-dependent studies to clarify toxicity thresholds.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.